![molecular formula C10H8O4 B2710689 4-oxochroman-2-carboxylic Acid CAS No. 51048-00-1](/img/structure/B2710689.png)
4-oxochroman-2-carboxylic Acid
Overview
Description
4-Oxochroman-2-carboxylic acid is a chemical compound with the molecular formula C10H7FO4 . It serves as an intermediate in the synthesis of the drug Fidarestat , specifically the (2S,4S)-2-aminoformyl-6-fluoro-spiro [chroman-4,4’-imidazolidine]-2’,5’-dione. The compound features a dihydro-pyran-one ring that adopts an envelope conformation, with an asymmetric carbon atom in the flap position. In the crystal structure, molecules are linked into zigzag chains along [100] through O-H⋯O hydrogen bonds and C-H⋯π interactions involving the benzene ring .
Synthesis Analysis
A notable synthesis method for 4-oxochroman-2-carboxylic acid involves a doubly decarboxylative, photoredox reaction . This process utilizes visible light, a photoredox catalyst, base, anhydrous solvent, and an inert atmosphere. It has been successfully applied to coumarin-3-carboxylic acids, chromone-3-carboxylic acids, and N-(acyloxy)phthalimide as precursors of corresponding alkyl radicals .
Molecular Structure Analysis
The compound’s molecular structure consists of a dihydro-pyran-one ring, which adopts an envelope conformation. The asymmetric carbon atom in the flap position contributes to its stereochemistry. Crystallographic studies reveal the arrangement of atoms and their interactions in the solid state .
Physical And Chemical Properties Analysis
Mechanism of Action
UDCA (Ursodeoxycholic acid) , a bile acid, shares structural similarities with 4-oxochroman-2-carboxylic acid. Although not directly related, understanding UDCA’s mechanism sheds light on potential actions. UDCA is used to treat primary biliary cholangitis and gallstones. It works by replacing hydrophobic or toxic bile acids in the bile acid pool, thereby reducing biliary cholesterol saturation and promoting bile flow .
properties
IUPAC Name |
4-oxo-2,3-dihydrochromene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-4,9H,5H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRVOGNEHRFSJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874148 | |
Record name | 2H-1-BENZOPYRAN-2-CARBOXYLIC ACID, 3,4-DIHYDRO-4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60874148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxochroman-2-carboxylic Acid | |
CAS RN |
51048-00-1 | |
Record name | 2H-1-BENZOPYRAN-2-CARBOXYLIC ACID, 3,4-DIHYDRO-4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60874148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
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